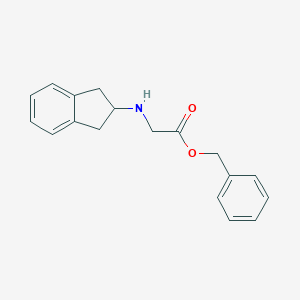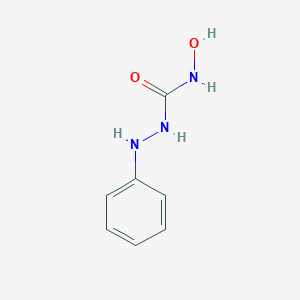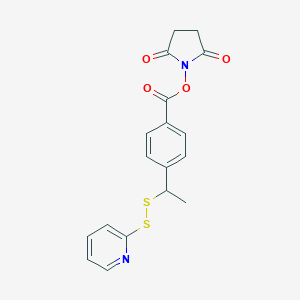
SMPT
Overview
Description
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. This compound is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The compound is known for its stability and effectiveness in forming immunotoxins with improved stability in vivo .
Mechanism of Action
Target of Action
SMPT is a heterobifunctional cross-linker that primarily targets sulfhydryl and amine groups . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .
Mode of Action
This compound interacts with its targets through its NHS ester and pyridyldithiol reactive groups . The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the conjugation of toxin molecules to antibodies . The resulting immunotoxins can then interact with cell-surface antigens to induce cytotoxic effects .
Pharmacokinetics
It is recommended to dissolve this compound in DMF or DMSO prior to use .
Result of Action
The primary result of this compound’s action is the formation of immunotoxins . These immunotoxins are highly potent, as the cleavable disulfide bond imparts increased cytotoxicity compared to conjugates without a cleavable bond .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For example, its stability to hydrolysis is greater in aqueous solutions than other NHS cross-linkers . Additionally, it should be stored at 2-8°C to maintain its reactivity .
Preparation Methods
The synthesis of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene involves the reaction of 2,5-dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate with appropriate reagents under controlled conditions . The compound is typically prepared in a desiccated environment to prevent moisture sensitivity . Industrial production methods involve dissolving the compound in solvents like DMSO or DMF to ensure solubility and stability .
Chemical Reactions Analysis
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can form cleavable disulfide bonds with cysteine sulfhydryls, which can be reduced using disulfide reducing agents.
Substitution: It reacts with amino and sulfhydryl groups, making it suitable for cross-linking applications.
Common Reagents and Conditions: The compound is reactive towards NHS ester and pyridyldithiol groups, and it is typically used in aqueous solutions with reducing agents.
Major Products: The major products formed from these reactions are conjugates with improved stability and cytotoxicity.
Scientific Research Applications
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unique due to its stability and effectiveness in forming stable conjugates. Similar compounds include:
Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): Another cross-linker used for similar applications.
Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): A cross-linker with different reactive groups.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: Used for similar cross-linking applications.
These compounds share similar functionalities but differ in their specific reactive groups and stability properties.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112241-19-7 | |
| Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



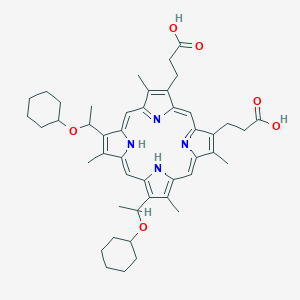


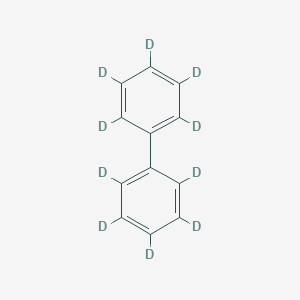
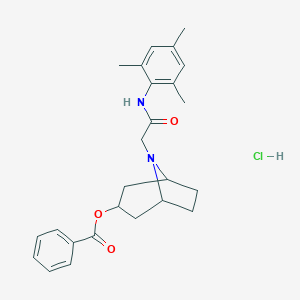

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)
